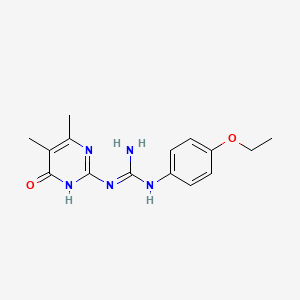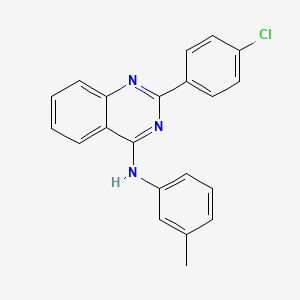
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine, often referred to as DHPG , belongs to the class of guanidine derivatives. Its chemical formula is C₁₅H₁₉N₵₅O₂, and its systematic name reflects its unique structure. Let’s break it down:
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl): This part of the compound contains a dihydropyrimidine ring with two methyl groups and a keto group.
3-(4-ethoxyphenyl)guanidine: Here, we have a guanidine moiety attached to a phenyl ring via an ethoxy group.
DHPG’s intriguing combination of heterocyclic and aromatic components makes it an interesting target for research and applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for DHPG, but one common approach involves the condensation of 4,5-dimethylbarbituric acid with 4-ethoxyaniline, followed by guanidinylation. The reaction proceeds through intermediate steps, leading to the formation of DHPG.
Industrial Production:: While DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.
Análisis De Reacciones Químicas
DHPG participates in various chemical reactions:
Oxidation: DHPG can undergo oxidation, leading to the formation of its corresponding N-oxide.
Reduction: Reduction of the keto group in the dihydropyrimidine ring yields the corresponding dihydroguanidine.
Substitution: The phenyl ring can undergo substitution reactions, allowing modification of the substituents.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products formed from these reactions include the N-oxide and reduced forms of DHPG.
Aplicaciones Científicas De Investigación
DHPG finds applications in various fields:
Medicine: It exhibits antiviral and antitumor properties, making it a potential candidate for drug development.
Chemistry: Researchers use DHPG as a building block for designing novel compounds.
Biology: DHPG’s interactions with biological targets are under investigation, especially its effects on ion channels and receptors.
Industry: Although not directly used in industry, its derivatives may have applications in materials science.
Mecanismo De Acción
DHPG’s mechanism of action involves binding to specific receptors or enzymes. It may modulate cellular processes, influence gene expression, or affect signaling pathways. Further studies are needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
DHPG shares structural features with other guanidine derivatives, such as metformin (used for diabetes management) and biguanides (antidiabetic agents). DHPG’s unique combination of heterocyclic and aromatic moieties sets it apart.
Propiedades
Fórmula molecular |
C15H19N5O2 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-ethoxyphenyl)guanidine |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-12-7-5-11(6-8-12)18-14(16)20-15-17-10(3)9(2)13(21)19-15/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21) |
Clave InChI |
AWBPXODYFTUSHX-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)C)C)N |
Solubilidad |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11626125.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626129.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626132.png)
![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626143.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626146.png)

![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11626154.png)
![isopropyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11626157.png)

![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626159.png)
![N-(4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B11626161.png)
![{2,6-dibromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11626167.png)
![(6Z)-5-imino-6-(4-methoxybenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626179.png)
![3-Ethyl 6-methyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11626180.png)
